Product packaging for Orphenadrine-d3 N-Oxide(Cat. No.:CAS No. 1329647-21-3)

Orphenadrine-d3 N-Oxide

Cat. No.: B589386
CAS No.: 1329647-21-3
M. Wt: 288.4 g/mol
InChI Key: XMSSICJSZNPVFX-BMSJAHLVSA-N
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Description

Orphenadrine-d3 N-Oxide is a deuterated analog of the major human metabolite of Orphenadrine, intended for use as an internal standard in quantitative mass spectrometry. The parent compound, Orphenadrine, is a muscle relaxant with anticholinergic, antihistaminic, and N -Methyl-D-aspartate (NMDA) receptor antagonist properties . The incorporation of deuterium (d3) into the N-Oxide metabolite provides a stable isotopically labeled compound with nearly identical chemical properties to the non-deuterated form but a distinct mass, which is essential for precise and accurate bioanalytical method development and validation. This compound serves as a critical reference standard in pharmaceutical and metabolic research. Its primary application is in the quantification of Orphenadrine and its metabolites in biological matrices such as plasma and urine during pre-clinical and clinical pharmacokinetic studies . By using this deuterated standard, researchers can achieve superior accuracy in tracking the metabolic fate of Orphenadrine, which is extensively metabolized in the liver . Furthermore, as the N-Oxide derivative of a drug with multiple mechanisms of action, including NMDA receptor blockade, it is a compound of interest in neuropharmacology research investigating excitotoxic processes . Please note: This product is provided for chemical and analytical research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1329647-21-3

Molecular Formula

C18H23NO2

Molecular Weight

288.4 g/mol

IUPAC Name

N-methyl-2-[(2-methylphenyl)-phenylmethoxy]-N-(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3/i2D3

InChI Key

XMSSICJSZNPVFX-BMSJAHLVSA-N

SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2C)[O-]

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]

Synonyms

N,N-(Dimethyl-d3)-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-Oxide;  N,N-(Dimethyl-d3)-2-[(o-methyl-α-phenylbenzyl)oxy]ethylamine N-Oxide; 

Origin of Product

United States

Synthetic Pathways and Derivation Methodologies for Orphenadrine D3 N Oxide

Deuterium (B1214612) Incorporation Strategies for Orphenadrine (B1219630) Precursors

The strategic incorporation of deuterium into drug molecules can significantly alter their metabolic profiles, often leading to improved pharmacokinetic properties. gabarx.comclearsynthdiscovery.com For Orphenadrine-d3, the deuterium atoms are introduced into the N,N-dimethyl group.

Achieving regioselectivity is paramount in the synthesis of deuterated compounds to ensure that the deuterium atoms are located at the desired positions. snnu.edu.cn Various methods have been developed for the site-specific deuteration of organic molecules. nih.gov For the synthesis of an orphenadrine precursor, a visible light-driven method has been successfully applied on a gram-scale. rsc.org

Transition-metal catalyzed hydrogen isotope exchange (HIE) is another powerful tool for regioselective deuteration. snnu.edu.cn Catalysts based on iridium, palladium, rhodium, and ruthenium have been extensively used for this purpose. snnu.edu.cn Specifically, supported iridium nanoparticles have demonstrated high chemo- and regioselectivity in the deuteration of arenes and heteroarenes under mild conditions, using deuterated benzene (B151609) (C6D6) as the deuterium source. chemrxiv.org This method is particularly advantageous as it avoids common side reactions like hydrogenation and dehalogenation. chemrxiv.org

For the deuteration of amines, photoredox methods have been developed for the α C-H bonds, while acid-base reactions using deuterated acetone (B3395972) as the deuterium source can be used for the more stable β C-H bonds. assumption.edu The use of D2O as both a deuterium source and a solvent, catalyzed by earth-abundant metals like manganese and iron, presents a cost-effective and environmentally benign approach for the deuteration of alcohols, which can be precursors to other functional groups. researchgate.net

A common strategy for preparing deuterated N-alkyl amines involves the use of deuterated alkyl halides in a nucleophilic substitution reaction with the corresponding primary or secondary amine. In the case of Orphenadrine-d3, this would involve the reaction of N-desmethylorphenadrine with a deuterated methylating agent, such as iodomethane-d3.

Ensuring high isotopic purity is a critical aspect of synthesizing deuterated compounds for research and pharmaceutical applications. rsc.org Several analytical techniques are employed to determine the level of deuterium incorporation and identify the presence of non-deuterated or partially deuterated species.

High-resolution mass spectrometry (HRMS), particularly electrospray ionization HRMS (ESI-HRMS), is a rapid and highly sensitive method for characterizing isotopic purity. nih.govresearchgate.net This technique allows for the distinction and quantification of H/D isotopolog ions (D0-Dn) based on their relative abundance, providing a direct measure of isotopic enrichment. nih.govresearchgate.net The results obtained from ESI-HRMS have been shown to be consistent with certified isotopic purity values. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Both ¹H NMR and ²H NMR can be used to confirm the position of the deuterium labels and provide quantitative information on isotopic purity. rsc.orgrsc.org By comparing the integration of signals in the NMR spectra of deuterated and non-deuterated samples, the percentage of deuterium incorporation can be accurately calculated. rsc.orgrsc.orgrsc.org

The combination of LC-ESI-HR-MS and NMR provides a comprehensive strategy for the evaluation of both isotopic enrichment and the structural integrity of the synthesized deuterated compounds. rsc.orgrsc.org

Table 1: Isotopic Purity of Commercially Available Deuterated Compounds

Compound Calculated % Isotopic Purity
Benzofuranone derivative (BEN-d₂) 94.7
Tamsulosin-d₄ (TAM-d₄) 99.5
Oxybutynin-d₅ (OXY-d₅) 98.8
Eplerenone-d₃ (EPL-d₃) 99.9
Propafenone-d₇ (PRO-d₇) 96.5

This table presents data on the isotopic purity of several commercially available deuterated compounds as determined by LC-ESI-HR-MS. rsc.orgrsc.org

Chemical and Enzymatic N-Oxidation Procedures

The final step in the synthesis of Orphenadrine-d3 N-Oxide is the oxidation of the tertiary amine group of the deuterated orphenadrine precursor. This transformation can be achieved through both chemical and enzymatic methods.

The oxidation of tertiary amines to their corresponding N-oxides is a well-established chemical transformation. acs.org A variety of oxidizing agents can be employed for this purpose.

Hydrogen peroxide (H₂O₂) is a commonly used and cost-effective reagent that produces only water as a byproduct. acs.org The reaction is often carried out in a suitable solvent, and in some cases, a catalyst may be used to enhance the reaction rate. acs.orggoogle.com For instance, tungstic acid has been used as a catalyst for the H₂O₂-mediated N-oxidation of quinoline. google.com The reaction temperature is typically controlled to minimize the formation of byproducts. google.com

Peroxyacids, such as peracetic acid and meta-chloroperbenzoic acid (mCPBA), are also effective reagents for the N-oxidation of tertiary amines. orgsyn.orgcdnsciencepub.com However, their use may be associated with lower functional group tolerance compared to hydrogen peroxide. acs.org The choice of solvent can influence the reaction yield; for example, in the oxidation of substituted pyridines, methanol (B129727) has been found to be a superior solvent to acetone, acetonitrile (B52724), and dichloromethane (B109758) when using TS-1 as a catalyst. rsc.org

Table 2: Oxidation of 3-Cyanopyridine (B1664610) with TS-1 Catalyst: Solvent Variation

Solvent Isolated Yield (%) of N-oxide Reaction Time (h)
Acetone 85.1 25
Methanol 97.3 24
Acetonitrile 90.9 25
Dichloromethane 25

This table shows the effect of different solvents on the yield of 3-cyanopyridine N-oxide. rsc.org

Biocatalytic methods offer an environmentally friendly and often highly selective alternative to chemical oxidation. researchgate.net Enzymes, particularly monooxygenases, can catalyze the N-oxidation of tertiary amines with high efficiency and regioselectivity. nih.govresearchgate.net

A notable example is the use of a soluble di-iron monooxygenase, PmlABCDEF, produced in recombinant Pseudomonas species. nih.gov This whole-cell biocatalysis system has been shown to effectively convert various pyridine, pyrazine, and pyrimidine (B1678525) derivatives into their corresponding N-oxides on a preparative scale. nih.gov This biocatalytic approach can be particularly advantageous for producing specific N-oxide products that are difficult to obtain through standard chemical methods. nih.gov

Cytochrome P450 enzymes are also known to mediate the N-oxidation of tertiary amines. nih.gov The metabolism of many tertiary amine drugs involves N-oxidation as a key pathway. nih.gov Furthermore, ketoreductases (KREDs) have been utilized in the dynamic kinetic resolution of biaryl N-oxide precursors, demonstrating the versatility of biocatalysts in synthesizing chiral N-oxides. scispace.com

Purification and Isolation Protocols for Research-Grade this compound

Following the synthesis, purification of the final product is essential to obtain research-grade this compound. The purification strategy depends on the properties of the compound and the impurities present.

Common purification techniques include crystallization, distillation, and chromatography. For N-oxides, which are often solids, crystallization from a suitable solvent can be an effective method of purification. orgsyn.org In cases where the N-oxide is formed as a salt, such as a hydrochloride salt, it can be purified by recrystallization from a solvent like isopropyl alcohol. orgsyn.org

If the product is volatile, vacuum distillation can be employed. orgsyn.org However, care must be taken to ensure that all residual oxidizing agents have been removed before distillation to prevent potential hazards. orgsyn.org

Chromatographic methods, such as column chromatography on silica (B1680970) gel, are widely used for the purification of organic compounds. This technique separates compounds based on their differential adsorption to the stationary phase. For complex mixtures or to achieve very high purity, High-Performance Liquid Chromatography (HPLC) may be utilized.

After purification, the identity and purity of the this compound are confirmed using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Isotopic Distribution and Positional Labeling Analysis

The quality and utility of an isotopically labeled compound like this compound are critically dependent on its isotopic enrichment and the precise location of the deuterium atoms. Therefore, a thorough analysis of the isotopic distribution and positional labeling is essential. This is typically achieved through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org

Isotopic Distribution Analysis using Mass Spectrometry:

High-resolution mass spectrometry is a powerful technique to determine the isotopic purity of a deuterated compound. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of molecules with different numbers of deuterium atoms can be quantified. For this compound, the analysis would aim to determine the percentage of the desired d3-labeled compound relative to any unlabeled (d0), partially labeled (d1, d2), or over-labeled (d4, etc.) species.

The expected mass spectral data would show a cluster of ions corresponding to the different isotopic variants. The relative intensities of these peaks are used to calculate the isotopic enrichment.

Table 1: Theoretical Isotopic Distribution Data for this compound from Mass Spectrometry

Isotopic SpeciesDescriptionExpected Relative Abundance (%)
d0Unlabeled Orphenadrine N-Oxide< 1%
d1Partially deuterated (1 Deuterium)< 1%
d2Partially deuterated (2 Deuteriums)< 2%
d3Target Compound (3 Deuteriums)> 97%

Note: The values in this table are illustrative of a high-purity sample and actual batch-to-batch values may vary.

Positional Labeling Analysis using NMR Spectroscopy:

While mass spectrometry confirms the number of deuterium atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their exact location within the molecule. For this compound, the synonym N,N-(Dimethyl-d3)-2-[(2-methylphenyl)phenylmethoxy]ethanamine N-Oxide indicates that the three deuterium atoms are on one of the methyl groups attached to the nitrogen atom.

In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the N-methyl groups would show a reduced integration value compared to the unlabeled compound. Specifically, the signal for the N(CH₃)₂ group would integrate to 3 protons instead of 6. Furthermore, the signal for the remaining N-CH₃ group might appear as a singlet, whereas in the unlabeled compound, the two methyl groups are chemically equivalent and appear as a single peak.

²H (Deuterium) NMR spectroscopy can also be performed to directly observe the deuterium signal, which would appear at a chemical shift corresponding to the N-methyl group, confirming the position of the label.

Advanced Analytical Methodologies for the Detection and Quantification of Orphenadrine D3 N Oxide

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Orphenadrine-d3 N-Oxide from complex matrices. The choice between liquid and gas chromatography hinges on the analyte's physicochemical properties and the analytical goals.

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the predominant technique for the analysis of this compound. Its applicability to a wide range of polar and non-volatile compounds makes it ideal for this N-oxide metabolite.

The primary goal in stationary phase selection is to achieve baseline separation of this compound from its parent compound, Orphenadrine (B1219630), and other related substances such as N-Desmethylorphenadrine. axios-research.com Reversed-phase columns are most commonly employed for this purpose.

Research on the separation of the parent compound, orphenadrine, provides a strong basis for selecting a suitable stationary phase. C8 and C18 (ODS) columns are frequently utilized due to their hydrophobicity, which allows for effective retention and separation of orphenadrine and its analogues. core.ac.uksciex.comresearchgate.net For instance, a Phenomenex Kinetex C8 column was successfully used to separate an orphenadrine impurity from the active pharmaceutical ingredient (API). sciex.com Similarly, an Agilent Eclipse Plus ODS column provided good separation in a simultaneous analysis of orphenadrine and paracetamol. researchgate.net For chiral separations, which may be necessary to resolve enantiomers, polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H (containing cellulose (B213188) tris(3,5-dimethylphenylcarbamate)) have proven effective for orphenadrine. researchgate.net

Table 1: Examples of Stationary Phases Used in Orphenadrine Analysis

Stationary Phase Column Type Application Reference
Phenomenex Kinetex C8 Reversed-Phase Impurity Profiling sciex.com
Agilent Eclipse Plus ODS Reversed-Phase Simultaneous Drug Analysis researchgate.net
Merck Hibar RP-18 Reversed-Phase Simultaneous Drug Analysis core.ac.uk
Phenomenex Lux Cellulose 1 C18 Chiral Enantiomeric Separation thaiscience.info
Chiralcel OD-H Chiral Enantiomeric Separation researchgate.net

Optimizing the mobile phase is critical for achieving the desired chromatographic retention, peak shape, and sensitivity, especially when coupled with mass spectrometry. The mobile phase for analyzing orphenadrine derivatives typically consists of an aqueous component with an organic modifier and additives to control pH and improve ionization.

Common organic modifiers include acetonitrile (B52724) and methanol (B129727). core.ac.ukthaiscience.info The choice between them can influence selectivity and elution strength. The aqueous portion often contains buffers like ammonium (B1175870) formate (B1220265) or ammonium bicarbonate, which are volatile and compatible with MS detectors. sciex.comresearchgate.netthaiscience.info The pH of the mobile phase is a crucial parameter; for instance, a pH of 3.4 was found to be optimal in one method for orphenadrine citrate (B86180). core.ac.uk The addition of small amounts of acids like formic acid is a standard practice to enhance protonation of the analyte in positive ion mode ESI-MS, thereby increasing sensitivity. sciex.comresearchgate.net A typical gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, is often used to ensure that compounds with different polarities are well-separated and elute with good peak shapes. sciex.com

Table 2: Examples of Mobile Phase Compositions for Orphenadrine Analysis

Aqueous Phase (A) Organic Phase (B) Ratio/Gradient Application Reference
5mM Ammonium Formate + 0.1% Formic Acid Acetonitrile Gradient Impurity Analysis sciex.com
6mM Ammonium Formate + 0.1% Formic Acid Acetonitrile Gradient Pharmacokinetic Study researchgate.net
20mM Ammonium Bicarbonate Acetonitrile 25:75 (v/v) Chiral Separation thaiscience.info

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography is a powerful technique for volatile and thermally stable compounds. science.gov While GC methods have been developed for the parent drug, orphenadrine, its application to this compound is limited. scispace.comijpronline.com N-oxides are generally polar and thermally labile, meaning they can degrade at the high temperatures used in the GC injector and column.

For this reason, direct GC analysis of this compound is challenging. A potential approach involves chemical derivatization to convert the N-oxide into a more volatile and thermally stable derivative prior to injection. science.gov However, this adds complexity and potential for variability in the sample preparation process. Given these challenges, LC-based methods are overwhelmingly preferred for the analysis of N-oxide metabolites. A study on orphenadrine citrate utilized a ZB-Drug-1 column with a flame ionization detector (FID), demonstrating GC's feasibility for the parent compound. ijpronline.com Another method used a capillary column with a nitrogen-selective detector for quantifying orphenadrine in serum. scispace.com These methods underscore that while GC can be applied to the core structure, its use for the N-oxide derivative is not straightforward.

Mass Spectrometry (MS) Applications in Quantitative Bioanalysis

Mass spectrometry is indispensable for the sensitive and selective quantification of drug metabolites in biological matrices. When coupled with liquid chromatography (LC-MS), it provides the high specificity needed to distinguish the analyte from endogenous interferences.

Tandem Mass Spectrometry (MS/MS) for Selective Detection (e.g., SRM, MRM)

Tandem mass spectrometry (MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. nih.gov The technique operates by selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) of the target analyte in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and a specific product ion is monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances the signal-to-noise ratio. researchgate.netnih.gov

For this compound (Molecular Formula: C₁₈H₂₀D₃NO₂), the exact mass is approximately 288.40 g/mol . pharmaffiliates.com In positive electrospray ionization (ESI) mode, the precursor ion would be [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 289.4. The selection of product ions would be based on the fragmentation pattern of the molecule. Based on the fragmentation of the parent orphenadrine (precursor m/z 270.3, product m/z 181), a likely fragmentation pathway involves the cleavage of the ether bond. researchgate.net This high degree of specificity allows for accurate quantification even at very low concentrations, making LC-MS/MS the method of choice for pharmacokinetic and metabolic studies. nih.govnih.gov

Table 3: Hypothetical and Known MRM Transitions for Orphenadrine and Related Compounds

Compound Precursor Ion (m/z) Product Ion(s) (m/z) Notes Reference
Orphenadrine 270.3 181 Corresponds to the [M+H]⁺ ion and a major fragment. researchgate.net
N-Nitroso Desmethyl Orphenadrine 285 181.09 (Quantifier), 166.11 (Qualifier) Shows common fragmentation pathways. sciex.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the confident identification and structural confirmation of metabolites. researchgate.net Its ability to measure mass-to-charge ratios with high accuracy (typically <5 ppm error) allows for the determination of the elemental composition of an ion. acs.org

For this compound, HRMS provides unambiguous confirmation of its identity. The theoretical accurate mass of the protonated molecule [C₁₈H₂₀D₃NO₂ + H]⁺ can be calculated and compared against the experimentally measured value. This high-resolution data is crucial for differentiating the metabolite from other potential isobaric compounds. wiley.com Techniques like Sequential Windowed Acquisition of All Theoretical Fragment Ion Mass Spectra (SWATH) can provide comprehensive fragment ion data, further aiding in structural elucidation. researchgate.net

Table 3: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₈H₂₀D₃NO₂ lgcstandards.com
Theoretical Monoisotopic Mass 288.1920 lgcstandards.com
Theoretical [M+H]⁺ m/z 289.1993 Calculated

Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))

The choice of ionization technique is pivotal for the successful analysis of this compound. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common interfaces for LC-MS.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, non-volatile compounds like N-oxides. mdpi.com It typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it ideal for selecting the precursor ion for subsequent MS/MS analysis. researchgate.net For N-oxides, ESI is generally the preferred method as it is less prone to the thermal degradation often observed with other techniques. nist.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. When analyzing N-oxides, APCI can lead to significant in-source deoxygenation due to the higher temperatures used in the vaporizer. researchgate.netnist.gov This can complicate quantification and analysis, as the detected signal may be a mixture of the N-oxide and its parent compound. While this thermal decomposition can sometimes be used diagnostically, it generally makes APCI a less reliable primary ionization method for this class of compounds.

Spectroscopic Characterization for Structural Elucidation and Purity Verification

Spectroscopic methods provide orthogonal data to mass spectrometry, offering detailed insights into the molecular structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²D NMR)

NMR spectroscopy is a powerful technique for unambiguous structure determination. researchgate.net

¹H NMR: The ¹H NMR spectrum would confirm the presence of aromatic protons from the two phenyl rings and protons from the ethyl chain. The formation of the N-oxide typically causes a downfield shift (deshielding) of the protons on the carbons adjacent to the nitrogen atom (the N-methyl and N-methylene groups) compared to the parent Orphenadrine. The signal corresponding to one of the N-methyl groups in the parent compound would be absent due to the deuterium (B1214612) labeling (d3).

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for all carbon atoms in the molecule. Similar to ¹H NMR, the carbons attached to the N-oxide group are expected to be deshielded. core.ac.uk The deuterated methyl group would show a characteristic multiplet with a significantly reduced intensity due to C-D coupling and longer relaxation times. alpaipars.com

²D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity between protons and carbons, providing definitive structural assignment.

Table 4: Predicted Key NMR Features for this compound

Nucleus Expected Chemical Shift Region (ppm) Key Observations
¹H 7.0 - 7.6 Aromatic protons
¹H 3.5 - 4.5 Methylene protons (-O-CH₂-CH₂-N-), deshielded by N-oxide
¹H 3.0 - 3.5 Methyl protons (-N-CH₃), deshielded by N-oxide
¹H 2.1 - 2.3 Tolyl methyl protons (-C₆H₄-CH₃)
¹³C 120 - 145 Aromatic carbons
¹³C 60 - 80 Methylene and methine carbons
¹³C 45 - 60 Methyl carbon (-N-CH₃)

Note: Predicted shifts are based on the structure of Orphenadrine and general effects of N-oxidation. core.ac.ukalpaipars.comdrugbank.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Profiling

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups within a molecule. For this compound, the IR spectrum would show characteristic absorption bands. A key diagnostic band would be the N-O stretching vibration, which typically appears in the 950-970 cm⁻¹ region for tertiary amine N-oxides. Other expected bands include C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic rings, and the C-O-C stretching of the ether linkage. uobaghdad.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is primarily dictated by the aromatic chromophores. The parent compound, Orphenadrine, exhibits a maximum absorbance (λmax) at approximately 264 nm. iiste.org A similar absorption profile would be expected for this compound, as the N-oxide and deuterium labeling are not expected to significantly alter the primary aromatic chromophore. UV detection is commonly used in conjunction with HPLC for quantification. thaiscience.info

Table 5: Spectroscopic Data for Functional Group and Purity Analysis

Technique Parameter Expected Value/Region Functional Group/Property
IR N-O stretch ~950 - 970 cm⁻¹ Tertiary Amine N-Oxide
IR C-O-C stretch ~1180 - 1250 cm⁻¹ Ether
IR C-H stretch (aromatic) ~3000 - 3100 cm⁻¹ Aromatic Ring
IR C-H stretch (aliphatic) ~2850 - 3000 cm⁻¹ Aliphatic Chains

Method Validation in a Research Laboratory Setting

Method validation for this compound, a deuterated analog of an Orphenadrine metabolite, is a comprehensive process that establishes the performance characteristics of the analytical procedure. clearsynth.comvulcanchem.com This process ensures that the method is suitable for its intended purpose, which is typically the accurate quantification of the analyte in complex biological matrices. clearsynth.com The validation is conducted in accordance with stringent regulatory guidelines to ensure data integrity and reliability. clearsynth.com

Evaluation of Linearity, Accuracy, and Precision in Complex Matrices

The cornerstone of any quantitative analytical method is the establishment of its linearity, accuracy, and precision. These parameters define the method's ability to produce results that are directly proportional to the concentration of the analyte, close to the true value, and consistently reproducible.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of compounds similar to this compound, such as Orphenadrine citrate, linearity is typically established over a concentration range relevant to expected in vivo concentrations. researchgate.net A linear relationship is generally confirmed by a correlation coefficient (r²) greater than 0.99. researchgate.netnih.gov

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is often assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) for a series of measurements. Precision is evaluated at two levels: intra-assay precision (within-day variability) and inter-assay precision (between-day variability). For bioanalytical methods, the precision at each concentration level should not exceed 15% RSD, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.

Illustrative Data on Linearity, Accuracy, and Precision for an LC-MS/MS Method

Interactive Table 1: Linearity, Accuracy, and Precision Data
ParameterLow QC (5 ng/mL)Medium QC (50 ng/mL)High QC (150 ng/mL)
Intra-Assay Precision (%RSD) 4.13.52.8
Inter-Assay Precision (%RSD) 5.94.83.7
Accuracy (% Recovery) 102.398.9101.5
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r²) >0.999

Note: The data presented in this table is illustrative and based on typical validation results for similar compounds analyzed by LC-MS/MS. Specific data for this compound is not publicly available.

Assessment of Selectivity and Matrix Effects

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample. For this compound, this includes endogenous matrix components, metabolites, and other concomitant medications. Selectivity is typically assessed by analyzing blank matrix samples from multiple sources to ensure no significant interference at the retention time of the analyte and its internal standard. ethernet.edu.et

Matrix effects are the alteration of ionization efficiency by the presence of co-eluting, undetected matrix components. These effects, which can lead to ion suppression or enhancement, are a significant concern in LC-MS/MS-based bioanalysis. The assessment of matrix effects is crucial for ensuring the accuracy and reproducibility of the method. nih.gov It is evaluated by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated, and the RSD of the MF across different lots of the matrix should be within acceptable limits (typically ≤15%).

Illustrative Data on Selectivity and Matrix Effects

Interactive Table 2: Selectivity and Matrix Effect Data
ParameterResultAcceptance Criteria
Selectivity No significant interference observed in 6 different lots of blank human plasma.Peak response in blank samples should be <20% of the LLOQ response.
Matrix Factor (MF) 0.95Close to 1 indicates minimal matrix effect.
RSD of Matrix Factor 6.2%≤15%

Note: The data presented in this table is illustrative. Specific data for this compound is not publicly available.

Stability Profiling in Analytical Solvents and Biological Specimens

The stability of an analyte in various solvents and biological matrices under different storage and handling conditions is a critical aspect of method validation. Stability studies are designed to evaluate the integrity of the analyte over time and under various processing conditions, ensuring that the measured concentration reflects the true concentration at the time of sample collection.

Stability profiling for this compound would typically include:

Freeze-Thaw Stability: Assessing the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluating the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and processing time.

Long-Term Stability: Determining the stability of the analyte in the matrix when stored at a specified low temperature (e.g., -20°C or -80°C) for an extended period.

Post-Preparative (Autosampler) Stability: Assessing the stability of the processed samples in the autosampler before injection into the analytical instrument.

Stock Solution Stability: Evaluating the stability of the analyte in its stock and working solutions under specified storage conditions.

For each stability study, the mean concentration of the stability samples is compared to that of freshly prepared samples, and the deviation should be within acceptable limits (typically ±15%). A study on orphenadrine citrate demonstrated its stability in solvents like water, methanol, and DMSO. researchgate.net

Illustrative Data on Stability Profiling

Interactive Table 3: Stability Profile of this compound in Human Plasma
Stability ConditionDurationTemperatureMean % RecoveryAcceptance Criteria
Freeze-Thaw 3 cycles-20°C to Room Temp97.8±15% of nominal
Short-Term (Bench-Top) 8 hoursRoom Temperature101.2±15% of nominal
Long-Term 90 days-80°C99.5±15% of nominal
Post-Preparative 24 hours4°C98.9±15% of nominal

Note: The data presented in this table is illustrative. Specific data for this compound is not publicly available.

Applications of Orphenadrine D3 N Oxide As an Internal Standard in Preclinical Bioanalysis

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Assays

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of analytes in complex matrices like biological fluids. nih.govresearchgate.net The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard), such as Orphenadrine-d3 N-Oxide, to the sample. nih.govresearchgate.net This "spiked" sample is then processed and analyzed by mass spectrometry.

The mass spectrometer distinguishes between the native analyte and the isotopically labeled internal standard based on their mass-to-charge (m/z) ratio difference. scioninstruments.com Since the native analyte and the internal standard are chemically identical, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization. scioninstruments.comlgcstandards.com Any sample loss or variation in instrument response will affect both compounds equally. lgcstandards.com Therefore, the ratio of the signal from the native analyte to the signal from the internal standard remains constant, allowing for highly accurate and precise quantification. annlabmed.org This method effectively converts absolute signal measurements into more reliable relative proportion measurements. creative-proteomics.com

Mitigation of Analytical Variability Using Deuterated Internal Standards

Deuterated internal standards like this compound are instrumental in mitigating the inherent variability associated with bioanalytical methods. scispace.comtexilajournal.com Their use is crucial for compensating for inconsistencies that can arise during sample extraction and from matrix effects during analysis. annlabmed.orgnih.gov

Compensation for Extraction Efficiency Differences

The extraction of drugs and their metabolites from biological matrices such as plasma, urine, or tissues is rarely 100% efficient and can vary between samples. researchgate.net Factors like sample-to-sample differences in composition can lead to variability in the recovery of the analyte. waters.com Because a stable isotope-labeled internal standard like this compound has virtually identical physicochemical properties to the analyte, it experiences the same degree of loss during extraction. wuxiapptec.com By adding a known quantity of the internal standard to all samples, standards, and quality controls before extraction, the ratio of the analyte to the internal standard remains unaffected by extraction inconsistencies. lgcstandards.comresearchgate.net This normalization is critical for obtaining accurate and reproducible quantitative data. researchgate.net However, it is important to note that in some cases, differences in extraction recovery between an analyte and its deuterated internal standard have been reported. waters.com

Correction for Ion Suppression and Enhancement Effects

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS-based bioanalysis. annlabmed.orgnih.gov These effects occur when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to an underestimation (suppression) or overestimation (enhancement) of the analyte's concentration. scioninstruments.comannlabmed.org

The use of a stable isotope-labeled internal standard is the most effective way to correct for these matrix effects. nih.govresearchgate.net Since the analyte and the internal standard, such as this compound, have nearly identical chemical properties, they co-elute during chromatography and are affected by the same matrix interferences to the same extent. texilajournal.comchromatographyonline.com This co-elution ensures that any suppression or enhancement of the ion signal is mirrored in both the analyte and the internal standard. chromatographyonline.comchromforum.org Consequently, the ratio of their signals remains constant, allowing for accurate quantification despite the presence of matrix effects. annlabmed.org The complete overlapping of the chromatographic peaks of the analyte and the internal standard is crucial for the effective elimination of matrix effects. chromatographyonline.com

Integration into Pharmacokinetic (PK) Studies in Animal Models

The reliable quantification of drugs and their metabolites in biological fluids is fundamental to understanding their pharmacokinetic (PK) profiles. musechem.com this compound, as a stable isotope-labeled internal standard, plays a vital role in the preclinical PK studies of orphenadrine (B1219630) in animal models. bohrium.comtandfonline.com

Quantification of Orphenadrine and its Metabolites in Biological Fluids (e.g., plasma, urine, tissues)

In preclinical studies, animal models are used to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. currentseparations.com To achieve this, sensitive and specific analytical methods are required for the accurate measurement of the parent drug and its metabolites in various biological matrices. nih.gov LC-MS/MS methods, which often employ stable isotope-labeled internal standards, are the preferred choice for such analyses. wuxiapptec.comresearchgate.net

For instance, in a study investigating the pharmacokinetics of orphenadrine in rats, a validated LC-MS/MS method was used to quantify orphenadrine enantiomers in plasma. researchgate.netresearchgate.net While this particular study used diphenhydramine (B27) as the internal standard, the use of a deuterated metabolite like this compound would be considered a more ideal approach to correct for analytical variability. researchgate.netresearchgate.net The metabolites of orphenadrine that have been identified in preclinical species include N-desmethyl-orphenadrine, N,N-didesmethyl-orphenadrine, and hydroxyl-orphenadrine. nih.gov An LC-MS/MS method for the simultaneous quantification of diphenhydramine and its N-oxide metabolite, using orphenadrine as an internal standard, has been developed and validated in ovine plasma and urine, demonstrating the feasibility of such multi-analyte assays. nih.gov

Table 1: Example of an LC-MS/MS Method for Orphenadrine Analysis This table is a hypothetical representation based on typical parameters found in the literature.

Parameter Value
Analytical Method LC-MS/MS
Column C18 reverse-phase
Mobile Phase Acetonitrile (B52724)/Water with formic acid
Ionization Mode Positive Electrospray Ionization (ESI+)
Internal Standard This compound
Monitored Transition (Analyte) e.g., m/z 270.3 → 181

Data based on findings from similar compound analyses. researchgate.netresearchgate.net

Determination of Exposure Parameters (e.g., AUC, Cmax) in Preclinical Species

The primary goal of preclinical PK studies is to determine key parameters that describe the body's exposure to a drug. bohrium.comfda.gov These parameters include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). fda.govnih.gov Accurate determination of these parameters is essential for predicting a drug's behavior in humans. usask.ca

The use of this compound as an internal standard ensures the high quality and reliability of the concentration-time data, which is the foundation for calculating these PK parameters. musechem.comnih.gov For example, a bioequivalence study of a paracetamol/orphenadrine combination product determined the Cmax and AUC of orphenadrine in healthy volunteers. nih.gov In a preclinical setting, similar studies in animal models such as rats or camels provide crucial information on the drug's pharmacokinetic profile. researchgate.netnih.gov The precision afforded by using a deuterated internal standard is critical for detecting potential differences in bioavailability between different formulations or for characterizing drug-drug interactions. researchgate.net

Table 2: Representative Pharmacokinetic Parameters of Orphenadrine in a Preclinical Model (Camel)

Parameter Value
Cmax (Maximum Concentration) Not specified for IV
Tmax (Time to Cmax) Not specified for IV
AUC (Area Under the Curve) 1.03 ± 0.10 µg·h/mL
t1/2β (Elimination Half-life) 3.57 ± 0.55 h
Vdss (Volume of Distribution) 1.92 ± 0.22 L/kg

Data from a study on the intravenous administration of orphenadrine in camels. nih.gov

Utility of this compound as an Internal Standard in Drug-Drug Interaction (DDI) Studies in in vitro and Preclinical in vivo Systems

The assessment of drug-drug interactions (DDIs) is a critical component of preclinical drug development, aimed at ensuring the safety and efficacy of new chemical entities. These studies investigate how co-administered drugs can alter the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate, and vice-versa. A key focus of metabolic DDI studies is the impact of a co-administered drug on the activity of drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. Orphenadrine itself is known to be a substrate and an inhibitor of certain CYP isozymes, making the accurate quantification of its metabolites essential in understanding its DDI potential. nih.govauckland.ac.nz

One of the significant metabolites of Orphenadrine is Orphenadrine N-oxide. nih.gov The formation of this N-oxide metabolite can be influenced by other drugs that inhibit or induce the enzymes responsible for its formation, such as flavin-containing monooxygenases (FMOs) or certain CYPs. core.ac.uk In preclinical DDI studies, both in vitro systems (like human liver microsomes) and in vivo animal models are employed to elucidate these potential interactions. lcms.cz

In such studies, the precise and accurate quantification of Orphenadrine N-oxide is paramount. This is where a stable isotope-labeled internal standard (SIL-IS) becomes indispensable. This compound is the ideal SIL-IS for the bioanalysis of Orphenadrine N-oxide. The use of a SIL-IS is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comnih.gov This is because the SIL-IS has nearly identical physicochemical properties to the analyte. It co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer, but is distinguishable by its higher mass. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable data. aptochem.com

Detailed Research Findings

For instance, in an in vitro study using human liver microsomes, the objective might be to determine if a new investigational drug acts as an inhibitor of the enzyme responsible for Orphenadrine's N-oxidation. In this scenario, Orphenadrine would be incubated with human liver microsomes in the presence and absence of the investigational drug. The formation of Orphenadrine N-oxide would be measured at various concentrations of the investigational drug. This compound would be added to all samples prior to extraction and analysis to ensure accurate quantification of the formed Orphenadrine N-oxide.

The results would typically be presented to show the percentage of inhibition of metabolite formation. From this data, an IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be determined.

Below is an illustrative data table representing findings from such a hypothetical study.

Table 1: Illustrative in vitro DDI Study Data: Inhibition of Orphenadrine N-oxide Formation This table is a representative example to illustrate the application and does not represent actual experimental data.

Concentration of Investigational Drug (µM)Mean Orphenadrine N-oxide Concentration (ng/mL)Standard Deviation% Inhibition of N-oxide Formation
0 (Control)150.28.50%
0.1135.87.19.6%
0.5110.56.326.4%
1.078.14.948.0%
5.040.63.273.0%
10.022.52.185.0%
50.09.81.193.5%

In this illustrative example, the accurate measurement of the decreasing concentration of Orphenadrine N-oxide, made possible by the use of this compound as an internal standard, allows for the calculation of an IC₅₀ value. This value is critical for predicting the likelihood of a clinically significant drug-drug interaction. auckland.ac.nz Similarly, in preclinical in vivo DDI studies in animal models, this compound would be used to accurately determine the pharmacokinetic parameters of the Orphenadrine N-oxide metabolite, such as Cmax (maximum concentration) and AUC (area under the concentration-time curve), and to assess how these are altered by a co-administered drug.

Metabolic Investigations and Mechanistic Studies of Orphenadrine N Oxidation

Identification of Enzymes Catalyzing Orphenadrine (B1219630) N-Oxidation

The transformation of orphenadrine to its N-oxide metabolite is a key pathway in its metabolism, involving multiple enzyme systems. Research has focused on elucidating the specific roles of different enzyme families in this oxidative reaction.

Role of Flavin-Containing Monooxygenases (FMOs) (e.g., FMO3)

Flavin-containing monooxygenases (FMOs) are a crucial family of enzymes involved in the metabolism of xenobiotics containing soft-nucleophiles, such as nitrogen and sulfur. nih.gov FMO3 is the most abundant and impactful isoform in the adult human liver for drug metabolism. uni-saarland.deresearchgate.net While FMOs and Cytochrome P450 (CYP) enzymes can often catalyze the same N-oxygenation reactions, their mechanisms and regulation differ. researchgate.net

Studies have shown that FMO1, which typically metabolizes large, lipophilic compounds, can oxygenate orphenadrine. nih.govnih.gov The contribution of FMO3 to the N-oxygenation of various therapeutic drugs has been investigated, highlighting its importance in human metabolism. uni-saarland.deresearchgate.net Distinguishing between FMO and CYP-mediated metabolism is critical for understanding potential drug-drug interactions. najah.edu For instance, heat inactivation is a method used to differentiate FMO activity from CYP activity, as FMO3 is thermally labile. researchgate.net

Contribution of Cytochrome P450 (CYP) Isoforms to N-Oxide Formation

The Cytochrome P450 (CYP) superfamily of enzymes is a primary contributor to the oxidative metabolism of a vast array of drugs, including orphenadrine. scispace.com Several CYP isoforms have been identified as participants in the N-oxidation of orphenadrine and related compounds.

Notably, CYP2B6 has been implicated in orphenadrine metabolism. nih.govnih.govnih.gov Orphenadrine itself is utilized as a selective inhibitor to probe the function of CYP2B6 in the metabolism of other drugs, such as artemisinin (B1665778) and propofol. nih.govnih.gov However, some research suggests that orphenadrine is not entirely selective for CYP2B6 and may also inhibit other isoforms like CYP1A2, CYP2A6, CYP2C19, CYP3A4, and significantly, CYP2D6. nih.gov

In rats, CYP2B isoforms are known to be induced by agents like phenobarbital (B1680315) and are involved in the metabolism of orphenadrine. nih.govnih.gov Studies using rat liver microsomes have shown that orphenadrine can form a metabolic intermediate complex, particularly with phenobarbital-induced P450 species, which can lead to product inhibition. nih.govnih.gov

Other CYP isoforms, including those in the CYP2C and CYP3A subfamilies, are also involved in orphenadrine's metabolic pathways. drugbank.comaacrjournals.orghmdb.caresearchgate.net For example, CYP3A4 is known to metabolize orphenadrine. drugbank.comhmdb.ca Inhibition studies have revealed that orphenadrine can affect the activity of multiple CYP enzymes. uni-saarland.de

In Vitro Enzyme Kinetics Using Recombinant Enzymes and Microsomal Preparations

To precisely determine the contribution of individual enzymes to orphenadrine N-oxidation, in vitro studies employing recombinant enzymes and subcellular fractions like liver microsomes are essential. scispace.com Recombinant enzymes allow for the study of a specific CYP or FMO isoform in isolation. nih.gov

Kinetic parameters, such as K_m and V_max, are determined using these systems to understand the affinity and capacity of each enzyme for the substrate. uni-saarland.de For example, studies with recombinant CYP2B6 have demonstrated its capacity to metabolize various compounds, and orphenadrine is used as an inhibitor in these assays to confirm the enzyme's role. nih.govnih.gov Similarly, the kinetics of N-oxygenation by recombinant FMO3 have been studied to quantify its contribution relative to CYP isoforms. uni-saarland.de

In Vitro Metabolic Stability Profiling and Metabolite Identification

The assessment of a drug candidate's metabolic stability is a critical step in early drug development. In vitro systems that mimic the metabolic environment of the liver are employed to predict how a compound will be processed in the body.

Utilization of Liver Microsomes, S9 Fractions, and Hepatocytes from Preclinical Species

To evaluate the metabolic stability of compounds like orphenadrine, various in vitro tools derived from preclinical species (e.g., rat, mouse, dog, monkey) and humans are used. dntb.gov.uaresearchgate.net These tools include liver microsomes, S9 fractions, and hepatocytes. nih.gov

Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I enzymes, particularly CYPs. thermofisher.com They are widely used for metabolic stability and CYP inhibition screening. xenotech.com

S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic activities. nih.gov It offers a more comprehensive metabolic profile than microsomes alone. xenotech.com

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, providing the most physiologically relevant in vitro model. nih.gov

Comparative studies across different species are crucial as there can be significant differences in drug metabolism. researchgate.net For instance, the formation of an N-oxide metabolite might be mediated by different enzyme families (CYP vs. FMO) in humans compared to preclinical species like rats and dogs. najah.edu Data from these systems, such as the rate of disappearance of the parent compound, are used to estimate in vitro intrinsic clearance (CL_int). xenotech.com

Table 1: Comparison of In Vitro Metabolic Systems

System Enzyme Content Primary Use Advantages Limitations
Liver Microsomes Phase I (CYPs, FMOs) High-throughput screening for metabolic stability and CYP inhibition. Cost-effective, amenable to automation. nih.gov Lacks Phase II enzymes. nih.gov
S9 Fraction Phase I and Phase II (cytosolic) Broader metabolic profiling, includes conjugation reactions. More comprehensive than microsomes. nih.gov Lower enzyme activity than microsomes. xenotech.comtandfonline.com

| Hepatocytes | Full complement of Phase I & II enzymes and cofactors | "Gold standard" for in vitro metabolism, predicts in vivo clearance. | High physiological relevance. nih.gov | More expensive, labor-intensive. nih.gov |

Tracer Studies with Orphenadrine-d3 N-Oxide to Elucidate Metabolic Fate

Isotopically labeled compounds, such as this compound, serve as invaluable tracers in metabolic studies. The use of a stable isotope label (deuterium, d3) allows for the sensitive and specific tracking of the compound and its metabolites through complex biological systems.

In such studies, this compound would be introduced into an in vitro system (like hepatocytes or S9 fractions). Analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS/MS), are then used to distinguish the deuterated compound and its metabolites from their endogenous, non-labeled counterparts. This approach allows for the elucidation of metabolic pathways, including potential retro-reduction of the N-oxide back to the parent amine (Orphenadrine-d3) or further metabolism to other products. acs.org

In Vivo Metabolic Profiling in Non-Human Primate and Rodent Models

The in vivo metabolic fate of orphenadrine has been investigated in several preclinical species, including rodents and non-human primates, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies, often utilizing radiolabeled compounds, are crucial for elucidating the pathways of biotransformation and the routes of elimination of the parent drug and its various metabolites, including Orphenadrine N-Oxide.

Excretion Balance Studies and Metabolite Profiling in Urine and Feces

Excretion balance studies are fundamental to determining the primary routes by which a compound and its metabolites are eliminated from the body. For orphenadrine, significant species differences have been observed, particularly between rodents and other species.

In rodent models, specifically rats, research has highlighted that biliary excretion is a substantial pathway for the elimination of orphenadrine-related substances. echemi.comnih.gov Studies using radiolabeled orphenadrine in bile-duct cannulated rats demonstrated that a considerable portion of the administered dose is excreted into the bile. researchgate.net In normal rats, total biliary elimination was found to exceed urinary elimination, indicating that the feces are the principal route of excretion for the bulk of metabolites. researchgate.net After intravenous administration to bile fistula rats, between 31% and 48% of the radioactivity was recovered in the bile within five hours. researchgate.net

Metabolite profiling of rat bile reveals that orphenadrine undergoes extensive metabolism prior to excretion. The primary metabolites found in bile are conjugates, predominantly glucuronides and sulfates of aromatic hydroxylated orphenadrine. researchgate.net Only minor quantities of the parent compound or free, non-conjugated metabolites are found in rat bile. researchgate.net While N-oxidation is a recognized metabolic pathway, with Orphenadrine N-oxide being identified as a metabolite in humans (accounting for 4.6% of a dose in urine), its specific quantitative contribution in rat urine and feces is not extensively detailed in available literature but is presumed to be a minor pathway compared to aromatic hydroxylation and subsequent conjugation. echemi.comnih.gov

In non-human primates (rhesus monkeys), metabolic studies have also been performed, although detailed quantitative data on the excretion of Orphenadrine N-Oxide is limited in publicly accessible literature. nih.gov It is understood that both urinary and biliary excretion are relevant pathways for eliminating orphenadrine and its metabolites in primates. ualberta.ca

The following table summarizes the key findings from excretion studies in preclinical models.

SpeciesPrimary Excretion RouteKey Findings in Urine/FecesReported Orphenadrine MetabolitesReference
Rat Feces (via Biliary Excretion)Biliary elimination exceeds urinary elimination. Bile contains mainly conjugated metabolites (glucuronides, sulfates) of hydroxylated orphenadrine.Aromatic hydroxylated metabolites, 2-carboxydiphenhydramine, N-demethylated metabolites. echemi.comresearchgate.net
Rhesus Monkey Urine and FecesMetabolic studies have been conducted, but specific quantitative excretion data for N-oxide is not detailed in available sources.N-demethylated metabolites and others. nih.govualberta.ca

Tissue Distribution of Orphenadrine N-Oxide in Preclinical Models

The distribution of a drug and its metabolites into various tissues is critical for understanding its site of action and potential for accumulation. While comprehensive studies detailing the specific tissue distribution of the Orphenadrine N-Oxide metabolite are scarce in the available scientific literature, information regarding the parent drug and other metabolites provides valuable context.

Studies in rats using radiolabeled orphenadrine indicate that the compound and its metabolites are distributed to a wide range of tissues. nih.gov Following administration, high concentrations of radioactivity have been observed in the liver, which is consistent with it being the primary site of metabolism. echemi.com The brain is also a key site of distribution, which is expected given orphenadrine's centrally-acting pharmacological effects. ualberta.ca

Research has shown that after intraperitoneal administration in rats, radiolabeled orphenadrine and its major N-demethylated metabolite, tofenacine, achieve maximal concentrations in the brain rapidly, in under 15 minutes and by 60 minutes, respectively. ualberta.ca This demonstrates that orphenadrine's metabolites can effectively cross the blood-brain barrier. However, specific studies quantifying the uptake and concentration of Orphenadrine N-Oxide in the brain or other tissues are not prominently available. The physicochemical properties of the N-oxide metabolite, being more polar than the parent tertiary amine, may influence its ability to penetrate tissues compared to other less polar metabolites like N-demethylorphenadrine.

The table below outlines the available information on the tissue distribution of orphenadrine and its metabolites in preclinical models.

CompoundSpeciesTissues StudiedKey Distribution FindingsReference
Orphenadrine (and total radioactivity) RatBrain, Liver, Kidney, Digestive System, Endocrine GlandsRapid and wide distribution. High concentrations found in the liver. echemi.comnih.gov
Tofenacine (N-demethylorphenadrine) RatBrainReached maximal concentration in the brain within 60 minutes of administration. ualberta.ca
This compound Rat, MonkeyNot SpecifiedNo specific quantitative tissue distribution data is available in the reviewed literature.N/A

Preclinical Pharmacokinetic and Disposition Studies Involving Orphenadrine D3 N Oxide

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Animal Models.ualberta.cadrugbank.commims.com

The ADME profile of a drug determines its onset, intensity, and duration of action. Understanding these characteristics for orphenadrine (B1219630) in animal models provides a framework for appreciating the utility of its deuterated metabolites in research.

Oral Absorption and First-Pass Metabolism Assessment

Orphenadrine is readily absorbed from the gastrointestinal tract following oral administration in animal models. drugbank.comjvpharma.eu Studies in rats have identified the intestine as a primary site of absorption. ualberta.ca The oral bioavailability of orphenadrine is significant, with estimates around 90%. wikipedia.org However, the drug undergoes extensive first-pass metabolism, primarily in the liver, where it is converted into at least eight different metabolites. mims.compdr.netmedsafe.govt.nz This initial metabolic conversion is a critical factor influencing the systemic exposure to the parent drug.

The use of Orphenadrine-d3 N-Oxide in such studies would typically be as an internal standard for the highly accurate quantification of the Orphenadrine N-oxide metabolite formed during first-pass metabolism. By administering the non-deuterated orphenadrine and using this compound as a standard in the analysis of portal and systemic blood samples, researchers can precisely measure the extent of N-oxide formation before the drug reaches systemic circulation.

Tissue Distribution and Volume of Distribution in Preclinical Species.ualberta.ca

Following absorption, orphenadrine is rapidly and widely distributed throughout the body. medicines.org.uk Animal data indicate that the drug and its metabolites disseminate to various organs, with a particular affinity for those with high perfusion, such as the lungs. pdr.net Studies in rats have shown that orphenadrine and its N-demethylated derivatives are found in the brain, the intended site of action for its anticholinergic effects. ualberta.ca The apparent volume of distribution (Vd) of orphenadrine is large, exceeding total body water, which is indicative of extensive tissue uptake. ualberta.ca For instance, in rats, brain-to-plasma area under the curve (AUC) ratios of 6-8 have been reported for ethopropazine, a structurally related anticholinergic, suggesting significant central nervous system penetration, a characteristic shared by orphenadrine. ualberta.ca

In preclinical distribution studies, administering a deuterated version of the parent drug, such as orphenadrine-d3, would allow for the precise tracking of its distribution into various tissues and its subsequent conversion to metabolites like this compound within those tissues. This helps in understanding the tissue-specific metabolism and accumulation of the N-oxide metabolite.

Table 1: Pharmacokinetic Parameters of Orphenadrine in Different Animal Species

Species Route of Administration Elimination Half-Life (t½) Volume of Distribution (Vd) Key Findings Reference
Rat Intravenous - Large, exceeds total body water Rapid and extensive distribution to tissues, including the brain. ualberta.ca
Camel Intravenous 3.57 ± 0.55 h 1.92 ± 0.22 L/kg Bi-exponential decline in plasma concentrations. nih.gov
Rat Oral ~14 hours - Readily absorbed and extensively metabolized. pdr.net

Excretion Pathways and Renal Clearance in Animal Models.nih.gov

The elimination of orphenadrine and its numerous metabolites primarily occurs via the kidneys, with excretion into the urine. mims.commedsafe.govt.nz A smaller portion is eliminated through biliary excretion. nih.gov In camels, intravenously administered orphenadrine and its metabolites were found to be extensively eliminated in a conjugated form in the urine. nih.gov Studies in rats have also confirmed urinary and biliary excretion as pathways for the elimination of unchanged orphenadrine and its metabolites. ualberta.ca The renal clearance of orphenadrine itself is influenced by urinary pH, a common characteristic of basic drugs. oup.com

Role of Deuterated Metabolites in Understanding Parent Drug Disposition.medchemexpress.com

The application of stable isotope-labeled compounds, particularly deuterated metabolites, has revolutionized pharmacokinetic research. medchemexpress.com These tools provide a level of precision and clarity that is often unattainable with other methods.

Differentiating Endogenous and Exogenous Sources in Metabolic Studies

In metabolic studies, it can be challenging to distinguish between a metabolite produced by the body from the administered drug (exogenous) and a compound that may be naturally present (endogenous). While Orphenadrine N-oxide is not an endogenous compound, the principle remains vital in many drug development programs. The use of a deuterated standard, such as this compound, allows for the unambiguous identification and quantification of the drug-derived metabolite in biological matrices using mass spectrometry. The mass difference between the deuterated and non-deuterated versions provides a clear signature, eliminating any potential interference from background noise or structurally similar compounds.

Tracking Metabolic Conversions and Interconversions

Administering a deuterated parent drug, like orphenadrine-d3, enables researchers to meticulously track its metabolic fate. The appearance of deuterated metabolites, such as this compound, N-desmethyl-orphenadrine-d3, and others, can be monitored over time in various biological fluids and tissues. This provides a dynamic view of the metabolic pathways, their relative importance, and the rates of conversion.

Furthermore, this technique can elucidate any potential interconversions between metabolites. For example, if a metabolite can be converted back to the parent drug or to another metabolite, using a deuterated version can help trace these complex pathways. In the context of orphenadrine, this would allow for a definitive understanding of the formation and subsequent fate of the N-oxide metabolite.

Table 2: Major Metabolites of Orphenadrine Identified in Preclinical Studies

Metabolite Metabolic Reaction Species Detected In Reference
Orphenadrine N-oxide N-oxidation Man, Rat oup.comslideserve.com
N-desmethyl-orphenadrine N-dealkylation Camel, Man, Rat ualberta.canih.gov
N,N-didesmethyl-orphenadrine N-didesmethylation Camel nih.gov
hydroxyl-orphenadrine Hydroxylation Camel nih.gov

Mechanistic Pharmacodynamic Studies in Preclinical Models (focusing on drug fate, not therapeutic effects)

Detailed mechanistic pharmacodynamic studies that investigate the specific fate of this compound in preclinical models have not been documented in publicly accessible research. The scientific literature predominantly describes the use of deuterated analogs, such as Orphenadrine-d3, as internal standards in pharmacokinetic studies. veeprho.com This suggests that this compound's principal application is to facilitate the accurate measurement of its non-deuterated counterpart, Orphenadrine N-Oxide, which is a known metabolite of Orphenadrine. nih.gov

The metabolism of Orphenadrine primarily occurs in the liver, leading to the formation of several metabolites, including Orphenadrine N-Oxide. nih.govdrugbank.com In studies designed to understand the pharmacokinetics of Orphenadrine, stable isotope-labeled internal standards are essential for precise quantification of the parent drug and its metabolites in biological samples. veeprho.com The use of a deuterated standard like this compound helps to improve the accuracy of analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS). researchgate.net

The rationale for using deuterated compounds lies in the kinetic isotope effect. The substitution of hydrogen with deuterium (B1214612) can slow down metabolic reactions at the site of deuteration. nih.gov This property is valuable in metabolic research, but it also means that the pharmacokinetic profile of a deuterated compound may differ from its non-deuterated version. However, in its role as an internal standard, the primary advantage is its chemical similarity and co-elution with the analyte of interest, while being distinguishable by its higher mass.

In a typical preclinical pharmacokinetic study of Orphenadrine, various biological samples would be analyzed to determine the concentration of Orphenadrine and its metabolites over time. This compound would be added to these samples during processing as an internal standard for the quantification of the Orphenadrine N-Oxide metabolite.

While no specific data tables for the preclinical pharmacokinetics of this compound are available, the table below illustrates the known metabolites of the parent compound, Orphenadrine, identified in preclinical and human studies.

MetabolitePercentage of Dose (in humans)
N-demethylorphenadrine (Tofenacine)8.1%
N,N-didemethylorphenadrine4.4%
Orphenadrine N-Oxide4.6%
2-methylbenzhydrol0.5%
2-methylbenzhydryloxyacetic acid0.2%
Glucuronides13.0%

Table 1: Known Metabolites of Orphenadrine and Their Excretion Proportions in Humans. nih.gov Note: Data for preclinical models may vary.

Quality Control and Reference Standard Applications in Research Laboratories

Development and Certification of Orphenadrine-d3 N-Oxide as a Reference Standard

The development of this compound as a reference standard is a meticulous process governed by international quality standards to ensure its suitability for its intended analytical purpose. wikipedia.org Certified Reference Materials (CRMs) are produced under stringent manufacturing protocols, such as those outlined in ISO 17034, which specifies the general requirements for the competence of reference material producers. industry.gov.auriccachemical.com This ensures that each batch of the reference standard is of high quality and comes with guaranteed metrological traceability to the International System of Units (SI). riccachemical.comaccredia.it

The certification process involves a comprehensive characterization of the material. Upon completion, a Certificate of Analysis (CoA) is issued. This critical document accompanies the reference standard and provides essential information, including the manufacturer, lot number, chemical identity, certified purity value with its associated uncertainty, and an expiration or retest date. wikipedia.orgnih.gov It also specifies the recommended storage conditions and any special handling instructions to maintain the integrity of the standard. nih.govsigmaaldrich.cn

Purity Determination and Impurity Profiling

A critical aspect of certifying this compound as a reference standard is the rigorous determination of its purity and the comprehensive profiling of any potential impurities. ich.org The purity of a reference substance is paramount as it directly impacts the accuracy of calibrations and the quantification of the target analyte in unknown samples. usp.org

Purity is typically determined using high-precision analytical techniques. Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are widely employed due to their ability to separate the main compound from its impurities. who.int The purity value, often expressed as a mass fraction or percentage (e.g., >98%), is reported on the Certificate of Analysis. industry.gov.aubioorganics.biz

Impurity profiling involves the identification and quantification of any substances other than this compound. These can include starting materials, by-products from the synthesis, or degradation products. Given that this compound is a deuterated metabolite of Orphenadrine (B1219630), potential impurities are often related to the parent drug or its synthesis pathway. synzeal.comeuropa.eu The presence of impurities must be carefully controlled to prevent interference with analytical measurements. ich.org

Table 1: Potential Impurities Related to Orphenadrine Synthesis
Impurity NameCAS NumberMolecular FormulaNotes
Orphenadrine EP Impurity A5472-13-9C14H14OA known related substance from the parent drug synthesis. kmpharma.in
Orphenadrine EP Impurity B131-58-8C14H12OA potential process-related impurity. kmpharma.in
Orphenadrine EP Impurity C17349-96-1C16H19NOAlso known as N-Desmethylorphenadrine. pharmaffiliates.com
Orphenadrine EP Impurity D58-73-1C17H21NOA structurally similar compound. kmpharma.in
Orphenadrine N-Oxide29215-00-7C18H23NO2The non-deuterated analogue of the reference standard itself. pharmaffiliates.com

Stability and Storage Conditions for Long-Term Research Use

Ensuring the long-term stability of this compound is crucial for its function as a reliable reference standard. accredia.it Stability studies are conducted by manufacturers to determine how the quality of the reference material varies over time under the influence of environmental factors such as temperature and light. These studies are essential for establishing an appropriate retest date or shelf life and defining optimal storage conditions. nih.gov

For this compound, like many complex organic molecules and stable isotope-labeled standards, specific storage conditions are required to prevent degradation. The product is chemically stable under standard room temperature conditions for short periods, such as during shipping. sigmaaldrich.cnkmpharma.in However, for long-term use in research laboratories, more controlled conditions are necessary. The parent compound, Orphenadrine, is known to be sensitive to light, which suggests that protection from light is a prudent measure for its derivatives as well. nih.gov

Table 2: Recommended Stability and Storage Conditions for this compound
ParameterRecommendationSource
Long-Term Storage Temperature-20°C lgcstandards.com
Alternative Long-Term Storage2-8°C kmpharma.in
Shipping TemperatureAmbient / Room Temperature kmpharma.inmedchemexpress.com
ContainerTightly closed sigmaaldrich.cn
EnvironmentDry, well-ventilated place sigmaaldrich.cn

Inter-Laboratory Standardization and Harmonization of Analytical Methods

The use of a Certified Reference Material like this compound is fundamental to achieving inter-laboratory standardization and harmonization of analytical methods. texilajournal.com When different laboratories are involved in a single study or when results from multiple sites need to be compared, it is essential that all participating labs can produce consistent and comparable data. nih.gov

This compound serves as a common, reliable benchmark that allows for the harmonization of analytical procedures. accredia.it By using the same certified reference standard for the calibration of instruments and the preparation of quality control samples, laboratories can significantly reduce measurement variability that may arise from using different in-house or poorly characterized standards. european-accreditation.org

This standardization is often verified through inter-laboratory comparison studies or proficiency testing programs. nih.gov In these programs, a central organizer distributes identical samples to multiple laboratories for analysis. The results are then compared to each other and to a reference value, often determined using a high-order reference method and a CRM. nih.gov Successful participation in such schemes demonstrates a laboratory's competence and the accuracy of its measurement system, which is underpinned by the use of high-quality reference standards. texilajournal.com

Role in Method Development and Validation for Regulated Bioanalysis

In the field of regulated bioanalysis, which involves the quantitative determination of drugs and their metabolites in biological matrices like blood or plasma, this compound plays a critical role as a stable isotope-labeled internal standard (SIL-IS). europa.eunih.gov Bioanalytical methods must be rigorously validated to demonstrate that they are reliable and reproducible for their intended use, a requirement for studies conducted under Good Laboratory Practice (GLP) or Good Clinical Practice (GCP). europa.eu

The use of a SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comscispace.com this compound is an ideal internal standard for the quantification of its non-labeled counterpart, Orphenadrine N-Oxide. Because it is nearly chemically identical to the analyte, it co-elutes during chromatography and experiences the same effects during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer. aptochem.comclearsynth.com However, its increased mass due to the deuterium (B1214612) atoms allows the mass spectrometer to distinguish it from the analyte. scioninstruments.com

This behavior allows the SIL-IS to accurately correct for variability in the analytical process, most notably for matrix effects, where other components in the biological sample can suppress or enhance the analyte's signal. texilajournal.comscioninstruments.com The use of this compound is integral to validating key method parameters according to regulatory guidelines, such as the ICH M10 guideline. europa.eu During validation, it is particularly important to evaluate the stability of N-oxide metabolites and assess any potential for back-conversion to the parent analyte during sample processing or analysis. europa.euuci.edu

Table 3: Role of this compound in Bioanalytical Method Validation
Validation ParameterRole of the Internal Standard (IS)
AccuracyCorrects for systematic errors in sample preparation and analysis, ensuring the measured concentration is close to the true value. scispace.com
PrecisionMinimizes variability in results by normalizing the analyte response to the IS response, thus improving the reproducibility of the measurement. scispace.com
SelectivityHelps confirm that the analytical signal is from the analyte and not from interfering components, as the IS signal should be free from interference. europa.eu
Matrix EffectCompensates for the suppression or enhancement of the analyte's ionization by co-eluting matrix components. texilajournal.com
RecoveryThe ratio of the analyte/IS peak areas is used to correct for analyte losses during sample extraction and processing. aptochem.com

Future Directions and Emerging Research Areas

Integration of Orphenadrine-d3 N-Oxide Research into Systems Pharmacology and PBPK Modeling

Systems pharmacology integrates experimental data with computational modeling to understand a drug's effect on the body as a whole. A key component of this is Physiologically Based Pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion (ADME) of drugs in various organs and tissues. nih.govresearchgate.net PBPK models are built using a combination of physiological parameters and drug-specific data. nih.gov

The primary role for this compound in this context is as a highly specific internal standard for the accurate quantification of the non-labeled Orphenadrine (B1219630) N-Oxide metabolite in biological matrices. springermedizin.de The development and validation of robust PBPK models for Orphenadrine require precise concentration-time data from plasma and various tissues. nih.gov By spiking samples with a known concentration of this compound, analytical variability during sample extraction and analysis via liquid chromatography-mass spectrometry (LC-MS) can be corrected, ensuring high-quality data for model development. springermedizin.de

The integration of such precise data allows for the construction of more predictive PBPK models. These models can then be used to simulate Orphenadrine's behavior under various physiological conditions, predict drug-drug interactions, and extrapolate findings from preclinical species to humans, thereby supporting drug development decisions. researchgate.netnih.gov

ParameterDescriptionTypical Value (for a standard human model)Role of Deuterated Standard
Physiological
Liver VolumeThe volume of the liver compartment.1.6 LNot directly involved.
Kidney Blood FlowRate of blood flow to the kidneys.1.1 L/minNot directly involved.
Drug-Specific
Intrinsic Clearance (CLint)The inherent metabolic capacity of the liver.Variable (e.g., µL/min/mg protein)Ensures accurate measurement of metabolite formation to calculate CLint.
Tissue Partition Coefficient (Kp)The ratio of drug concentration in a tissue to that in plasma at steady state.DimensionlessProvides precise concentration data for Kp calculation in various tissues.
Fraction Unbound (fu)The fraction of drug not bound to plasma proteins.DimensionlessAccurate plasma concentration data is needed to determine fu correctly.

Advancements in High-Throughput Analytical Platforms for Deuterated Compounds

The analysis of deuterated compounds like this compound has been significantly enhanced by advancements in high-throughput analytical technologies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. moravek.comnih.gov

High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) and Orbitrap platforms, allows for the precise mass determination needed to distinguish between the deuterated standard and the non-labeled analyte, even in complex biological matrices. chemicalsknowledgehub.com These platforms offer superior resolution and mass accuracy compared to older technologies, reducing the risk of isobaric interferences and improving data quality. The speed of these instruments facilitates high-throughput screening, which is essential in metabolomics and drug discovery where large numbers of samples must be analyzed rapidly. nih.gov

Advances in liquid chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC), have drastically reduced run times while improving separation efficiency. When coupled with tandem mass spectrometry (MS/MS), these systems provide a powerful platform for the rapid, sensitive, and selective quantification of metabolites, for which this compound serves as an ideal internal standard.

Analytical PlatformKey Advantage for Deuterated CompoundsTypical Application
UHPLC-MS/MS High sensitivity, selectivity, and speed for quantification.Pharmacokinetic studies, metabolite quantification.
High-Resolution MS (TOF, Orbitrap) Excellent mass accuracy to resolve isotopologues from interferences. chemicalsknowledgehub.comMetabolite identification, metabolomics.
NMR Spectroscopy Provides structural information and site-specific location of deuterium (B1214612) labels.Structural elucidation, verification of deuteration site.

Potential for Using this compound in Advanced Translational Biomarker Research

Translational biomarker research aims to identify and validate measurable indicators of a biological state, disease process, or response to a therapeutic intervention. nih.govnih.gov Stable isotope-labeled compounds are invaluable in this field for their ability to enable precise and accurate quantification of potential biomarkers in clinical and preclinical samples. moravek.com

This compound can be used as an internal standard in targeted mass spectrometry-based assays to quantify the levels of Orphenadrine N-Oxide. Variations in the metabolic profile of Orphenadrine, including the rate of formation of its N-oxide metabolite, could potentially serve as a biomarker for drug-metabolizing enzyme activity (e.g., specific cytochrome P450 enzymes). This information could be used to stratify patient populations or predict drug-drug interactions.

Furthermore, in metabolomics studies, researchers analyze a wide range of small molecules in a biological sample. nih.gov The use of stable isotope-labeled standards like this compound is crucial for quality control and for achieving the accurate, reproducible quantification needed to identify subtle metabolic changes associated with drug response or disease. moravek.com This precision facilitates the discovery of novel biomarkers that could lead to more personalized medicine approaches. moravek.com

Potential Biomarker TypeResearch Application with this compoundClinical Relevance
Enzyme Phenotyping Quantifying the ratio of Orphenadrine to its N-Oxide metabolite to infer metabolic enzyme activity.Predicting an individual's drug metabolism rate, potentially guiding dosing.
Drug Efficacy Marker Correlating levels of Orphenadrine N-Oxide with clinical response.Identifying patients most likely to benefit from therapy.
Metabolomic Signature Using this compound as a standard to ensure data quality in studies identifying metabolic profiles of responders vs. non-responders.Discovering novel pathways and biomarkers related to drug action or resistance. moravek.com

Exploration of Novel Biotransformation Pathways Using Isotopic Tracers

Isotopically labeled compounds are essential for tracing the metabolic fate of drugs and identifying novel biotransformation pathways. scispace.com While major metabolites of a drug are often known, minor or unusual pathways can be difficult to detect. Administering a labeled version of a drug or metabolite allows researchers to definitively track all resulting products using mass spectrometry, as they will all carry the isotopic signature.

In this context, this compound could be administered in preclinical models to explore its own metabolic fate. Because the deuterium label adds a specific mass shift (+3 Da), any subsequent metabolites derived from the N-oxide can be readily identified in a complex biological sample by searching for this unique mass signature. This "isotope pattern" filtering simplifies the identification of drug-related material from the vast number of endogenous compounds. scispace.com

This approach could uncover previously uncharacterized secondary or tertiary metabolites of Orphenadrine that are formed after the initial N-oxidation step. Identifying these novel pathways provides a more complete understanding of the drug's disposition and can reveal the formation of potentially active or reactive metabolites, which is a critical aspect of drug development and safety assessment. nih.gov

Hypothetical BiotransformationResulting Metabolite SignatureMethod of Detection
Hydroxylation of the aromatic ringMass of hydroxylated Orphenadrine N-Oxide + 3 DaLC-HRMS analysis searching for predicted mass.
Glucuronidation of a hydroxyl groupMass of glucuronidated Orphenadrine N-Oxide + 3 DaTandem MS analysis looking for the neutral loss of glucuronic acid from the deuterated parent ion.
Further N-dealkylationMass of the resulting amine + 3 Da (if the deuterated methyl group is retained)LC-MS/MS monitoring for specific mass transitions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Orphenadrine-d3 N-Oxide in biological matrices?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for precise quantification. Calibration curves should span concentrations relevant to experimental conditions (e.g., 10–300 µg/kg) and include quality controls to assess accuracy and precision. Isotopic dilution with this compound (CAS 29215-00-7) ensures minimal matrix interference .
  • Data Validation : Ensure linear regression (r² > 0.99) and signal-to-noise ratios >10 at the lower limit of quantification (LLOQ). Cross-validate results with independent techniques like nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Experimental Design : Document reaction conditions (solvent, temperature, catalysts) and purification steps (e.g., crystallization, chromatography). Use standardized protocols for deuteration at the N-oxide position to maintain isotopic integrity.
  • Data Recording : Maintain detailed logs of synthetic yields, spectroscopic data (e.g., IR, NMR), and chromatographic profiles. Publicly available reference standards (e.g., TRC O695312) should be used for benchmarking .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Risk Mitigation : Follow OSHA guidelines for acute oral toxicity (Category 3). Use personal protective equipment (PPE), including gloves and lab coats, and ensure proper ventilation.
  • Emergency Procedures : In case of exposure, immediately remove contaminated clothing and administer artificial respiration if respiratory distress occurs. Toxicity data (e.g., LD50) should be cross-referenced with Safety Data Sheets (SDS) .

Advanced Research Questions

Q. How can structural alerts for mutagenicity in aromatic N-oxides inform risk assessment of this compound?

  • Methodology : Apply structure–activity relationship (SAR) fingerprint analysis to evaluate substructures linked to DNA reactivity. Use computational tools like Leadscope’s expert-rule-based models to predict mutagenic potential.
  • Data Interpretation : Compare results with proprietary and public mutagenicity databases. Note that while general aromatic N-oxide alerts may be downgraded, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide require specific scrutiny .

Q. What experimental strategies resolve discrepancies in reported metabolic pathways of this compound across species?

  • Comparative Analysis : Conduct in vitro assays using hepatic microsomes from multiple species (e.g., human, rat) under controlled CYP450 conditions. Monitor metabolite profiles via high-resolution MS.
  • Contradiction Analysis : Differences in enzyme kinetics or interspecies variability in N-oxide reduction pathways should be statistically evaluated using ANOVA or mixed-effects models .

Q. How can computational modeling optimize the design of stability studies for this compound under varying pH and temperature conditions?

  • Modeling Approach : Employ quantitative structure–property relationship (QSPR) models to predict degradation kinetics. Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months).
  • Data Synthesis : Integrate experimental degradation data (HPLC purity assays) with computational outputs to refine predictive algorithms. Discrepancies between models and empirical data should trigger re-evaluation of molecular descriptors .

Methodological Considerations

  • Literature Review : Prioritize peer-reviewed journals for toxicity and synthesis data. Use platforms like SciFinder with keywords such as "this compound metabolism" or "deuterated N-oxides mutagenicity" to filter relevant studies .
  • Data Transparency : Publish raw spectral data and computational parameters in supplementary materials to facilitate replication. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.